2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its molecular formula is C22H22N2O2S2 (molecular weight: 410.55 g/mol), as inferred from structurally similar analogs in the literature . Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system with a ketone group at position 2.
- 3-Phenyl substitution: A phenyl group at position 3, contributing to aromatic interactions.
- 2-[(2,5-Dimethylphenyl)methyl]sulfanyl group: A sulfur-linked 2,5-dimethylbenzyl substituent at position 2, enhancing lipophilicity and steric bulk.
Synthetic routes for thienopyrimidinones typically involve cyclization reactions using phosphorus oxychloride (POCl3) or formamide under mild conditions .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-14-8-9-15(2)16(12-14)13-26-21-22-18-10-11-25-19(18)20(24)23(21)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTMGOBRQCMPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH), leading to the selective formation of the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield Range* | Source |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%) in glacial acetic acid | Corresponding sulfoxide derivative | 60–75% | |
| Sulfone formation | mCPBA (excess) in dichloromethane | Corresponding sulfone derivative | 45–65% |
*Yields based on structurally analogous compounds.
The oxidation state significantly impacts biological activity, with sulfones generally exhibiting enhanced metabolic stability compared to sulfides.
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom acts as a nucleophile, enabling alkylation/arylation reactions:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Key Observations | Source |
|---|---|---|---|---|
| S-Alkylation | Alkyl halides, Cs₂CO₃, DMF, 25°C, 24 h | Alkyl-thioether derivatives | High regioselectivity observed | |
| S-Arylation | Arylboronic acids, Cu(OAc)₂, DMF, 80°C | Aryl-thioether derivatives | Requires catalytic copper salts |
Example: Reaction with 2-bromoacetophenone in DMF with cesium carbonate yields alkylated products via SN₂ mechanism.
Ring Functionalization of the Pyrimidinone Core
The pyrimidin-4-one ring participates in condensation and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Notes | Source |
|---|---|---|---|---|
| Schiff base formation | Primary amines, ethanol, reflux | Imine-linked derivatives | pH-dependent reaction kinetics | |
| Aminolysis | Ammonia (NH₃), THF, 60°C | 4-Aminothienopyrimidine analogs | Requires prolonged heating |
The carbonyl group at position 4 is particularly reactive toward nucleophiles like amines, enabling diversification of the core structure.
Reduction Reactions
Controlled reduction modifies the pyrimidinone ring:
Reduction with NaBH₄ preserves the sulfanyl group while converting the ketone to a secondary alcohol .
Electrophilic Aromatic Substitution
The 2,5-dimethylphenyl and phenyl substituents undergo halogenation/nitration:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Positional Preference | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted aryl derivatives | Para to methyl groups | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Bromo-substituted aryl derivatives | Ortho/para orientation |
Electron-donating methyl groups direct electrophiles to para positions on the aromatic rings.
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Catalytic System | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thienopyrimidine hybrids | Requires inert atmosphere | |
| Sonogashira | Terminal alkynes, PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted derivatives | Co-catalyzed with copper |
These reactions enable the introduction of diverse aryl/alkynyl groups at the thiophene moiety.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Thieno[3,2-d]pyrimidine derivatives have demonstrated significant antimicrobial properties. A study indicated that compounds with similar structures exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways essential for microbial survival .
-
Anticancer Potential
- The compound has been evaluated for its anticancer properties. Research suggests that thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown effectiveness against breast and prostate cancer cell lines by targeting specific signaling pathways involved in tumor growth .
-
Anti-inflammatory Effects
- Compounds in this class have been reported to exhibit anti-inflammatory activities. They act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This property makes them potential candidates for treating inflammatory diseases like arthritis .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thieno[3,2-d]pyrimidine derivatives revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. This suggests that the compound could be further developed as a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell proliferation, survival, and apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with analogs:
Key Observations:
- Lipophilicity : The target compound’s 2,5-dimethylbenzyl group increases hydrophobicity compared to halogenated (e.g., 4-chloro in ) or methoxy-substituted analogs.
- Steric Effects : The 2,5-dimethylphenyl group introduces greater steric hindrance than smaller substituents like fluorine or methoxy .
- The target compound’s bioactivity remains uncharacterized but merits investigation.
Spectroscopic and Analytical Data
- IR/NMR Trends : Sulfanyl (S–H) stretches in IR typically appear at 1247–1671 cm⁻¹ , while aromatic protons in NMR resonate between δ 6.84–8.97 ppm . The target compound’s spectral data are unreported but expected to align with these ranges.
- Mass Spectrometry: Thienopyrimidinones often exhibit strong molecular ion peaks in EI-MS, as seen in analogs with molecular weights 375–410 g/mol .
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is part of a class of thienopyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a thieno[3,2-d]pyrimidine core structure, which has been widely studied for its pharmacological potential. The synthesis typically involves multi-step reactions that include cyclization and substitution processes to introduce various functional groups that enhance biological activity.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance:
- In vitro studies have shown that related compounds can inhibit tumor cell growth effectively. A study evaluated a series of thieno[2,3-d]pyrimidinone derivatives and found that certain compounds exhibited better inhibitory activities against HepG2 (liver cancer), MCF-7 (breast cancer), and BGC-823 (gastric cancer) cell lines compared to controls .
- Another study focused on EZH2 inhibitors derived from thieno[3,2-d]pyrimidines demonstrated promising antitumor activity with compounds showing IC50 values as low as 0.55 µM against specific lymphoma cell lines, indicating strong potential for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of thienopyrimidine derivatives have also been extensively documented:
- Compounds related to the target molecule have shown broad-spectrum antimicrobial activity against various pathogens. For example, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated significant inhibitory effects .
- A review highlighted that pyrimidine derivatives possess a range of pharmacological activities including antibacterial and antifungal effects. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrimidine ring enhance antimicrobial efficacy against resistant strains of bacteria and fungi .
Table 1: Summary of Biological Activities
The biological activities of thienopyrimidine derivatives are often attributed to their ability to interact with specific molecular targets within cells:
- Antitumor Mechanism : The inhibition of EZH2 is a notable mechanism through which these compounds exert their anticancer effects. EZH2 is a histone methyltransferase involved in gene silencing and cancer progression. Inhibition leads to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of electron-withdrawing groups enhances the lipophilicity and penetration ability of these compounds into microbial cells .
Q & A
What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of precursors like 2-aminothiophene derivatives. Key steps include:
- Thioether linkage introduction : Reaction of a thiol-containing intermediate (e.g., (2,5-dimethylphenyl)methanethiol) with a halogenated pyrimidinone under basic conditions (e.g., NaH in DMF) .
- Phenyl group incorporation : Suzuki-Miyaura coupling or nucleophilic substitution for the 3-phenyl group, requiring palladium catalysts or elevated temperatures .
Critical conditions : - Solvent choice (DMF or ethanol for polar aprotic/protic environments).
- Temperature control (reflux at 80–100°C for cyclization; room temperature for milder substitutions) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
How can researchers resolve contradictions in reported yields or purity across different synthetic protocols?
Answer:
Contradictions often arise from variations in:
- Catalyst efficiency : Palladium-based catalysts (e.g., Pd/C) may improve coupling reaction yields compared to non-catalytic methods .
- Solvent polarity : DMF enhances solubility of intermediates but may increase side reactions vs. ethanol .
- Reaction time : Prolonged heating (12–24 hrs) can degrade sensitive intermediates, reducing yield .
Methodological resolution : - Use design of experiments (DoE) to statistically optimize parameters (e.g., temperature, solvent, time).
- Validate purity via HPLC and NMR to identify by-products (e.g., unreacted thiol or oxidized sulfone derivatives) .
What advanced techniques are recommended for structural elucidation and conformation analysis?
Answer:
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the thienopyrimidine core and substituents .
- Dynamic NMR : Detects rotational barriers in the sulfanyl-methyl linkage at low temperatures .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₂H₂₁N₂OS₂) with <2 ppm error .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for reactivity studies .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying:
- Sulfanyl substituents : Replace (2,5-dimethylphenyl)methyl with fluorinated or electron-deficient aryl groups to assess steric/electronic effects on target binding .
- Thienopyrimidine core : Introduce methyl or nitro groups at the 5- or 6-positions to modulate ring planarity and π-π stacking .
Methodology : - Synthesize derivatives via parallel synthesis.
- Test in vitro activity (e.g., kinase inhibition assays) and correlate with computed descriptors (e.g., logP, polar surface area) .
What in vitro and in vivo assays are suitable for evaluating its biological activity?
Answer:
- In vitro :
- Enzyme inhibition : Use fluorescence-based assays (e.g., EGFR kinase inhibition with ATP-competitive probes) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- In vivo :
- Pharmacokinetics : Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis .
- Xenograft models : Evaluate tumor growth inhibition in nude mice with dose-response profiling .
What computational strategies are effective for predicting target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB IDs for kinases) .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .
- Pharmacophore modeling : Align derivatives with known inhibitors to map essential features (e.g., hydrogen bond acceptors near the pyrimidinone carbonyl) .
How can researchers address challenges in solubility and formulation for biological testing?
Answer:
- Solubility enhancement :
- Use co-solvents (e.g., DMSO:PEG 400 mixtures) for in vitro assays .
- Nanoformulation: Encapsulate in PLGA nanoparticles to improve aqueous dispersion .
- Stability testing :
- Monitor degradation under physiological pH (7.4) via UV-Vis spectroscopy.
- Identify hydrolytically sensitive sites (e.g., sulfanyl linkage) using accelerated stability studies .
What are the best practices for validating target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- RNAi knockdown : Silence putative targets (e.g., EGFR) and assess compound efficacy loss .
- Immunofluorescence : Localize compound effects (e.g., apoptosis markers like cleaved caspase-3) .
How can metabolomic studies elucidate off-target effects or toxicity?
Answer:
- LC-MS-based metabolomics : Profile changes in glycolysis/TCA cycle intermediates in treated cells vs. controls .
- Reactive oxygen species (ROS) assays : Use DCFH-DA probes to quantify oxidative stress .
- Transcriptomics : Pair with RNA-seq to identify dysregulated pathways (e.g., Nrf2-mediated stress response) .
What strategies improve the selectivity of this compound against related kinases or receptors?
Answer:
- ATP-binding pocket modifications : Introduce bulky groups (e.g., tert-butyl) to exploit hydrophobic regions in specific kinases .
- Covalent inhibitors : Design derivatives with Michael acceptors (e.g., acrylamides) for irreversible binding to non-conserved cysteine residues .
- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-targets and refine design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
